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Compound of Interest

Compound Name: Sumitone fast red b

Cat. No.: B1595642 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

synthesis of 2-Methoxy-4-nitroaniline (Fast Red B Base), a key intermediate in the production

of azo dyes and high-performance pigments.

Fast Red B Base, chemically known as 2-methoxy-4-nitroaniline, is a crucial aromatic amine

widely utilized as a diazo component in the synthesis of vibrant red and yellow azo dyes and

pigments.[1][2] These colorants find extensive applications in the textile, printing, and paper

industries.[1][2][3] The compound's molecular structure allows for the creation of chromophores

that impart excellent lightfastness and thermal stability to the final products. This guide provides

a comprehensive overview of the prevalent synthetic routes to Fast Red B Base, detailing

experimental protocols and quantitative data to aid in its laboratory preparation and process

scale-up.

Synthetic Pathways and Methodologies
The industrial preparation of Fast Red B Base predominantly follows a three-step synthetic

sequence starting from an appropriate methoxyaniline precursor. The most common

approaches involve the acylation of the amino group, followed by regioselective nitration of the

aromatic ring, and concluding with the hydrolysis of the acyl protecting group to yield the final

product.[4][5] The two primary starting materials for these syntheses are o-anisidine (2-

methoxyaniline) and p-anisidine (4-methoxyaniline).

Synthesis Route 1: From o-Anisidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1595642?utm_src=pdf-interest
https://www.ruifuchem.com/fast-red-b-base-cas-97-52-9-product/
https://mohanpolyfab.com/products/fast-red-b-base/
https://www.ruifuchem.com/fast-red-b-base-cas-97-52-9-product/
https://mohanpolyfab.com/products/fast-red-b-base/
https://jayfinechem.com/fast-red-b-base-applications-in-pigments-jay-finechem/
https://eureka.patsnap.com/patent-CN109776337A
https://patents.google.com/patent/CN109776337A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A widely employed method commences with o-anisidine, which undergoes acylation, nitration,

and subsequent hydrolysis.[4][5][6][7] The acylation step, serving to protect the amino group

and direct the subsequent nitration, can be achieved using various acylating agents, with

formic acid and acetic acid being common choices.[4][5][6][7]

1. Acylation (Formylation) of o-Anisidine: o-Anisidine is treated with formic acid in a suitable

solvent like toluene. The reaction mixture is heated to drive the formylation, yielding N-(2-

methoxyphenyl)formamide.[6][7]

2. Nitration: The resulting N-(2-methoxyphenyl)formamide is then nitrated using a mixture of

nitric acid and sulfuric acid. The reaction temperature is carefully controlled to ensure the

selective introduction of a nitro group at the para position relative to the methoxy group.[6][7]

3. Hydrolysis: The final step involves the hydrolysis of the formyl group from the 2-methoxy-4-

nitroformanilide intermediate. This is typically accomplished by heating in an acidic or basic

aqueous solution to afford 2-methoxy-4-nitroaniline (Fast Red B Base).[6][7]

A visual representation of this synthetic workflow is provided below:
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Figure 1: Synthesis of Fast Red B Base from o-Anisidine.
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Synthesis Route 2: From p-Anisidine
An alternative and also well-documented pathway begins with p-anisidine. This route similarly

involves acetylation, nitration, and hydrolysis.

1. Acylation (Acetylation) of p-Anisidine: p-Anisidine is acetylated, typically using acetic

anhydride in the presence of acetic acid, to form 4-methoxyacetanilide.[8]

2. Nitration: The 4-methoxyacetanilide is then nitrated. The acetylamino group directs the

incoming nitro group to the ortho position, resulting in 2-nitro-4-methoxyacetanilide.[8]

3. Hydrolysis: The acetyl group is subsequently removed by hydrolysis, often using an alkali

solution like Claisen's alkali, to yield 2-nitro-4-methoxyaniline (Fast Red B Base).[8]

The logical flow of this synthetic approach is illustrated in the following diagram:
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Figure 2: Synthesis of Fast Red B Base from p-Anisidine.
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Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental

protocols for the synthesis of Fast Red B Base and its intermediates.

Table 1: Synthesis via o-Anisidine and Formylation

Step Reactants
Key
Conditions

Yield Purity Reference

Formylation

o-Anisidine,

Formic Acid,

Toluene

100-102°C, 3

hours
95% 96.13% (LC) [6]

Nitration

N-(2-

methoxyphen

yl)formamide,

Nitric Acid,

Sulfuric Acid

0-70°C - - [6][7]

Hydrolysis

2-Methoxy-4-

nitroformanili

de, Sulfuric

Acid, Water

98-102°C, 8

hours

94.2% (Fast

Red B Base)
- [6][7]

Overall - - ~89.5% - [6][7]

Table 2: Synthesis via o-Anisidine and Acetylation
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Step Reactants
Key
Conditions

Yield Purity Reference

Acetylation
o-Anisidine,

Acetic Acid

115°C, 6

hours
- - [4]

Nitration

2-

Methoxyacet

anilide,

Fuming Nitric

Acid

- - - [4]

Hydrolysis

2-Methoxy-4-

nitroacetanilid

e, Sodium

Hydroxide

100°C, 2

hours
94.8% 99% (GC) [5]

Overall - - 93% - [4]

Table 3: Synthesis via p-Anisidine and Acetylation

Step Reactants
Key
Conditions

Yield
Melting
Point

Reference

Acetylation

p-Anisidine,

Acetic

Anhydride,

Acetic Acid

0-25°C 75-79% 116-116.5°C [8]

Hydrolysis

2-Nitro-4-

methoxyacet

anilide,

Claisen's

Alkali

- 88-93% 139-140°C [8]

Overall - - ~66-73.5% - [8]

Detailed Experimental Protocols
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Protocol 1: Synthesis from o-Anisidine via
Formylation[6][7]
Step 1: Preparation of N-(2-methoxyphenyl)formamide

To a 500 mL reaction vessel, add 40g of o-anisidine and 350 mL of toluene.

Add 20.9g of formic acid and initiate stirring.

Heat the mixture to 100-102°C and maintain for 3 hours.

After the reaction, distill to recover the formic acid and toluene.

Add 300 mL of water to the residue, stir for 1 hour, and let it stand for 2 hours.

Filter the mixture to obtain N-(2-methoxyphenyl)formamide. The reported yield is 46.61g

(95%) with a purity of 96.13% by liquid chromatography.

Step 2: Preparation of 2-Methoxy-4-nitroformanilide

In a reactor, add a sulfuric acid solution.

While stirring, add the N-(2-methoxyphenyl)formamide obtained in the previous step.

Control the reaction system temperature between 0-70°C and add nitric acid to carry out the

nitration reaction.

After the reaction is complete, filter the mixture to obtain 2-methoxy-4-nitroformanilide.

Step 3: Preparation of Fast Red B Base (2-Methoxy-4-nitroaniline)

In a 500 mL reaction vessel, add the 2-methoxy-4-nitroformanilide from step 2, 60g of 98%

sulfuric acid, and 200g of water.

Start stirring and heat the mixture to 98-102°C for 8 hours.

Filter the reaction mixture. To the filter cake, add 100 mL of water and warm to 50-60°C.
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Add soda ash to adjust the pH to 6-7.

Filter and dry the product to obtain Fast Red B Base. The reported yield is 43.2g (94.2%).

Protocol 2: Synthesis from p-Anisidine via Acetylation[8]
Step 1: Preparation of 2-Nitro-4-methoxyacetanilide

In a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer and a

thermometer, place 123g (1 mole) of p-anisidine, 300 mL of glacial acetic acid, and 217 mL

of water.

Stir until the p-anisidine has dissolved, then add 350g of ice.

When the temperature reaches 0-5°C, add 103 mL (1.1 moles) of acetic anhydride all at

once with rapid stirring. The mixture will solidify, and the temperature will rise to 20-25°C.

Prepare a nitrating mixture by adding 63 mL (1 mole) of concentrated nitric acid to 184 mL of

concentrated sulfuric acid, keeping the temperature below 20°C.

Cool the acetanilide suspension to 0-5°C and add the nitrating mixture dropwise over 1-2

hours, maintaining the temperature between 0-5°C.

Stir the resulting solution for 2 hours at 0-5°C.

Pour the reaction mixture into 2 L of an ice-water mixture.

Filter the precipitated yellow crystals and wash with ice-cold water.

Dry the product to yield 158-168g (75-79%) of 2-nitro-4-methoxyacetanilide with a melting

point of 116-116.5°C.

Step 2: Preparation of 2-Nitro-4-methoxyaniline (Fast Red B Base)

Mix 160g of 2-nitro-4-methoxyacetanilide with 250 mL of cold Claisen's alkali in a 2 L beaker.

Heat the mixture on a steam bath with occasional stirring until a clear, dark red solution is

obtained (about 10-15 minutes).
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Pour the hot solution into 1 L of an ice-water mixture.

Filter the precipitated yellow-orange crystals, wash with cold water until the washings are

neutral, and dry.

The yield of 2-nitro-4-methoxyaniline is 119-125g (88-93%) with a melting point of 139-

140°C.

Conclusion
The synthesis of Fast Red B Base is a well-established process in industrial organic chemistry,

with robust and high-yielding protocols available. The choice between starting from o-anisidine

or p-anisidine may depend on factors such as raw material cost, availability, and desired final

product purity. The detailed methodologies and quantitative data presented in this guide offer a

solid foundation for researchers and professionals involved in the synthesis of this important

dye and pigment intermediate. Careful control of reaction conditions, particularly temperature

during the nitration step, is critical for achieving high yields and purity of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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